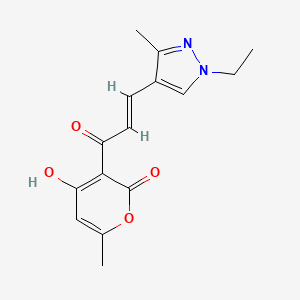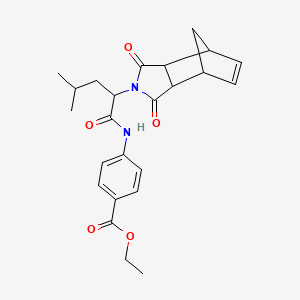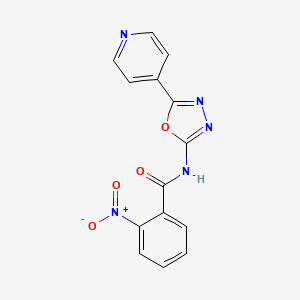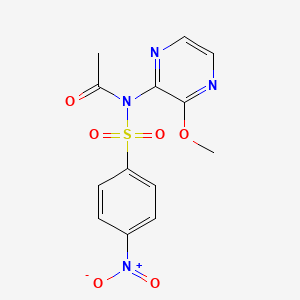
(E)-3-(3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)acryloyl)-4-hydroxy-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Efficient Synthesis and Functionalized Derivatives
- Synthesis of Functionalized Pyrazoles : Shawali, Farghaly, and Aldahshoury (2010) describe an efficient synthesis method for novel 3-heteroaryl-pyrazoles, highlighting the potential for synthesizing a wide range of functionalized derivatives, which could include compounds similar to the one A. S. Shawali, T. Farghaly, Ahmad I. R. Aldahshoury, 2010.
Corrosion Inhibitors
- Soluble Pyran Derivatives as Corrosion Inhibitors : A study by Khattabi et al. (2019) investigates the use of soluble pyran derivatives for inhibiting corrosion of mild steel in acid solutions, suggesting potential industrial applications for similar compounds M. Khattabi, F. Benhiba, Salima Tabti, Amel Djedouani, A. El Assyry, R. Touzani, I. Warad, H. Oudda, A. Zarrouk, 2019.
Polymerization and Material Science
- RAFT Polymerization of Trivinyl Monomer : Chen et al. (2017) report on the RAFT polymerization of a highly reactive trivinyl monomer derived from carbon dioxide and 1,3-butadiene, demonstrating the potential of such compounds in creating polymers with varied topologies Lifeng Chen, Y. Li, S. Yue, Jun Ling, Xufeng Ni, Zhi-quan Shen, 2017.
Antimicrobial Activity
- Functionalized Monomers and Antimicrobial Activity : Saraei et al. (2016) synthesize novel acrylate monomers based on kojic acid and evaluate their polymerization and antimicrobial activity, suggesting the compound could have biomedical applications if functionalized appropriately M. Saraei, G. Zarrini, Moshgan Esmati, Leila Ahmadzadeh, 2016.
Coordination Complexes and Antioxidant Activity
- Novel Coordination Complexes and Their Antioxidant Activity : Chkirate et al. (2019) explore the synthesis of pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity which could imply the utility of similar compounds in antioxidative applications K. Chkirate, S. Fettach, K. Karrouchi, N. K. Sebbar, E. Essassi, J. Mague, S. Radi, M. El Abbes Faouzi, N. N. Adarsh, Y. Garcia, 2019.
Eigenschaften
IUPAC Name |
3-[(E)-3-(1-ethyl-3-methylpyrazol-4-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-17-8-11(10(3)16-17)5-6-12(18)14-13(19)7-9(2)21-15(14)20/h5-8,19H,4H2,1-3H3/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVWBKJUFCOGHC-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=CC(=O)C2=C(C=C(OC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=C/C(=O)C2=C(C=C(OC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide](/img/structure/B2734186.png)
![2-[(2-Bromoethyl)sulfanyl]-5-(dodecylsulfanyl)-1,3,4-thiadiazole](/img/structure/B2734188.png)

![1-Spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2734191.png)

![2-(5-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B2734193.png)



![N-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}acetamide](/img/structure/B2734200.png)
![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-1H-1,3-benzodiazole](/img/structure/B2734201.png)
![Methyl 3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-4-(propan-2-yloxy)benzoate](/img/structure/B2734202.png)
![7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2734206.png)
